

# Eleclazine Clinical Trial for VT/VF: A Technical Overview of Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Eleclazine |           |
| Cat. No.:            | B604918    | Get Quote |

#### FOR IMMEDIATE RELEASE

This technical support document provides researchers, scientists, and drug development professionals with a concise overview of the reasons behind the discontinuation of the **eleclazine** clinical trials for the treatment of ventricular tachycardia (VT) and ventricular fibrillation (VF).

# Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **eleclazine** clinical trial for VT/VF?

A1: The clinical trial for **eleclazine** in patients with ventricular tachycardia (VT) and ventricular fibrillation (VF) was discontinued primarily due to a lack of efficacy.[1][2] An interim analysis of the study data revealed that **eleclazine** failed to demonstrate a significant reduction in the incidence of implantable cardioverter-defibrillator (ICD) shocks and pacing events when compared to a placebo.[1]

Q2: What was the proposed mechanism of action for eleclazine in treating VT/VF?

A2: **Eleclazine** is a selective inhibitor of the late sodium current (INaL) in cardiac cells.[1][3][4] In pathological conditions, an enhanced late sodium current can lead to intracellular sodium and calcium overload, which in turn can cause cardiac arrhythmias.[3] By inhibiting this late







current, **eleclazine** was expected to stabilize the cardiac cell membrane and reduce the likelihood of arrhythmias like VT and VF.[3]

Q3: Were there any significant safety concerns that led to the trial's discontinuation?

A3: The available information does not point to significant safety concerns as the primary driver for discontinuing the VT/VF trial. The decision was based on the failure to meet the primary efficacy endpoints.[1] It is important to note that following the lack of efficacy in the VT/VF trial, the development program for **eleclazine** across all indications, including Long QT Syndrome Type 3 (LQT3) and Hypertrophic Cardiomyopathy (HCM), was halted.[1]

Q4: What was the patient population for the **eleclazine** VT/VF trial?

A4: The trial enrolled patients with a history of ventricular tachycardia (VT) or ventricular fibrillation (VF) who had an implantable cardioverter-defibrillator (ICD).[1] This allowed for the monitoring of arrhythmic events through ICD-recorded shocks and pacing.

Q5: How does **eleclazine** differ from other sodium channel blockers?

A5: **Eleclazine** was designed to be a selective inhibitor of the late sodium current, with minimal effects on the peak sodium current.[4] This selectivity was intended to offer a better safety profile compared to less selective sodium channel blockers, which can sometimes be proarrhythmic by slowing conduction velocity.[4]

# **Quantitative Data Summary**

While specific quantitative data from the discontinued VT/VF trial is not publicly available, the following table summarizes the key findings from a Phase 3 study of **eleclazine** in patients with Long QT Syndrome Type 3 (LQT3), which was also discontinued. This provides some context on the drug's clinical effects.



| Parameter                                    | Value                                                | Reference |
|----------------------------------------------|------------------------------------------------------|-----------|
| Study Population                             | 41 subjects with genotype-<br>confirmed LQT3         | [5][6]    |
| Baseline Mean Daytime QTcF                   | 507.5 ms (SD 38.11)                                  | [5][6]    |
| Primary Efficacy Endpoint                    | Change in mean daytime QTcF from baseline to Week 24 | [5][6]    |
| Mean Decrease in Daytime<br>QTcF at 24 Weeks | 8.5 ms (SD 18.03, p<0.01)                            | [5][6]    |
| Serious Adverse Events<br>(Unrelated)        | 1 (kidney stone)                                     | [5][6]    |
| ICD Shocks Reported                          | 1 (occurred 33 days after drug discontinuation)      | [5][6]    |

# **Experimental Protocols**

Key Experiment: Assessment of Efficacy in the VT/VF Clinical Trial

While the full protocol is proprietary, the fundamental methodology for assessing the primary efficacy endpoint in the VT/VF trial would have involved the following steps:

- Patient Enrollment: Patients with a history of VT or VF and an implanted ICD were recruited for the study.
- Randomization: Participants were randomly assigned to receive either electazine or a matching placebo in a double-blind manner.
- Treatment Period: Patients received the assigned treatment for a predefined duration.
- Data Collection: ICDs were interrogated at regular intervals to collect data on the number of appropriate shocks and anti-tachycardia pacing (ATP) events. These events served as the primary efficacy endpoint, indicating the occurrence of significant ventricular arrhythmias.
- Data Analysis: The event rates in the **eleclazine** group were compared to the placebo group to determine if there was a statistically significant reduction in arrhythmic events.



## **Visualizations**



Click to download full resolution via product page



Caption: Logical workflow of the **eleclazine** VT/VF clinical trial leading to its discontinuation.



Click to download full resolution via product page

Caption: Signaling pathway illustrating the intended therapeutic action of **eleclazine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. hcmbeat.com [hcmbeat.com]
- 2. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]
- 3. What is Eleclazine used for? [synapse.patsnap.com]







- 4. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Eleclazine Clinical Trial for VT/VF: A Technical Overview of Discontinuation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604918#reasons-for-eleclazine-clinical-trialdiscontinuation-for-vt-vf]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com